

A Technical Guide to Methyl D-cysteinate Hydrochloride: Commercial Availability and Purity

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Compound of Interest

Compound Name: *Methyl D-cysteinate hydrochloride*

Cat. No.: *B157288*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of **Methyl D-cysteinate hydrochloride**. This crucial amino acid derivative serves as a vital building block in peptide synthesis and various applications within drug discovery and development. This document offers a consolidated resource on suppliers, purity standards, and analytical methodologies, alongside relevant biological context.

Commercial Availability

Methyl D-cysteinate hydrochloride is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The purity and available quantities vary between suppliers, allowing researchers to select a product that aligns with their specific experimental needs and scale. Below is a summary of offerings from prominent suppliers.

Table 1: Commercial Supplier Comparison for **Methyl D-cysteinate Hydrochloride**

Supplier	Catalog Number	Purity Specification	Available Quantities
TCI America	C2174	>98.0% (Titration)	5 g, 25 g
MedchemExpress	HY-W018865	99.85%	10 g, 50 g
Sigma-Aldrich	Not explicitly found for D-isomer	-	-
LGC Standards	TRC-M294657	>95%	Custom
Fisher Scientific	C21745G	≥98.0% (T)	5 g, 25 g
Apollo Scientific	OR26796 (DL-form)	Not specified	5 g, 25 g, 100 g, 500 g

Note: The availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Purity and Specifications

The purity of commercially available **Methyl D-cysteinate hydrochloride** is typically high, often exceeding 98%. Suppliers usually provide a Certificate of Analysis (CoA) with detailed information on the product's specifications.

Table 2: Typical Certificate of Analysis Specifications

Parameter	Typical Specification
Appearance	White to off-white crystalline powder[1]
Purity (by Titration)	≥98.0%[2]
Purity (by HPLC)	≥99.0%
Specific Optical Rotation ($[\alpha]_{D20}$)	+1.5° to +3.5° (c=20, MeOH)[2]
Solubility	Soluble in water
Melting Point	Approximately 135-140 °C (decomposes)
Storage	Room temperature, under inert gas, protected from moisture

Experimental Protocols

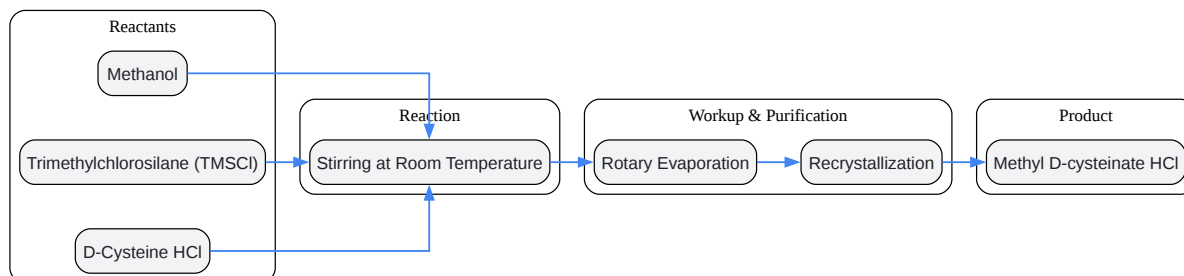
Synthesis of Methyl D-cysteinate Hydrochloride

A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). This method is known for its mild reaction conditions and good to excellent yields.[3]

General Procedure:[3]

- To a round bottom flask, add D-cysteine hydrochloride monohydrate (1 equivalent).
- Slowly add freshly distilled trimethylchlorosilane (2 equivalents) while stirring with a magnetic stirrer.
- Add methanol (sufficient to dissolve or suspend the amino acid).
- Stir the resulting solution or suspension at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the crude product.

- Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to yield pure **Methyl D-cysteinate hydrochloride**.



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*Synthesis Workflow for **Methyl D-cysteinate Hydrochloride**.*

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of **Methyl D-cysteinate hydrochloride** can be determined by reverse-phase HPLC. Due to the lack of a strong chromophore, pre-column derivatization is often employed to enhance UV detection.^{[4][5]}

Derivatization Agent: 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or Dansyl Chloride.^{[4][5]}

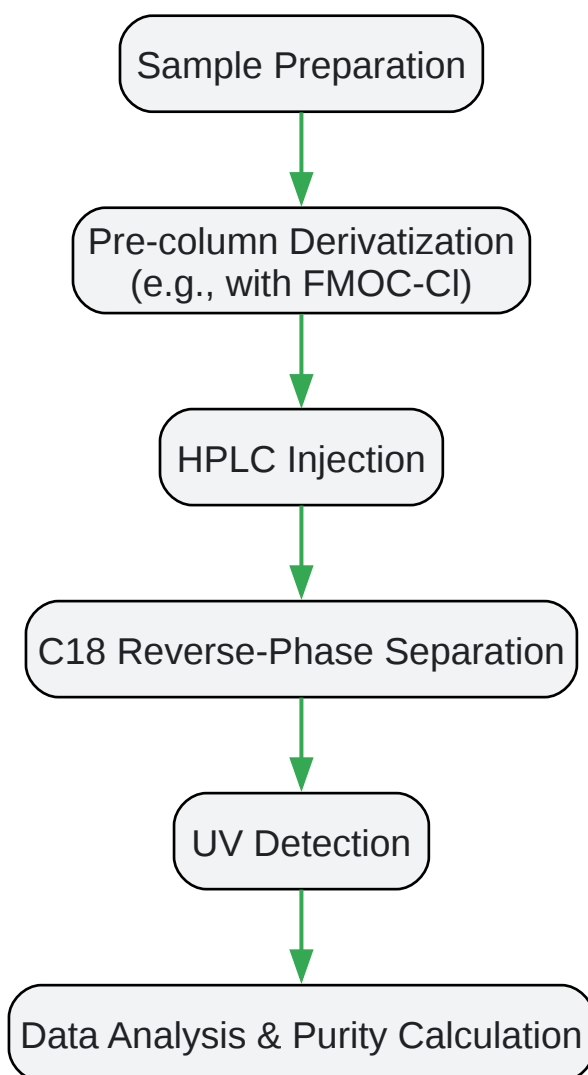
General HPLC Parameters:

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: Acetonitrile.

- Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at a wavelength appropriate for the chosen derivatizing agent (e.g., 265 nm for FMOC derivatives).[4]
- Injection Volume: 10 µL.
- Column Temperature: 25 °C.

Sample Preparation:

- Prepare a standard solution of **Methyl D-cysteinate hydrochloride** of known concentration in a suitable solvent (e.g., water or a buffer).
- Prepare the sample solution to be analyzed at a similar concentration.
- To both standard and sample solutions, add the derivatizing agent (e.g., FMOC-Cl in acetonitrile) and a suitable buffer (e.g., borate buffer, pH 8.5).
- Allow the reaction to proceed for a specified time at room temperature.
- Quench the reaction if necessary (e.g., by adding an amine-containing reagent).
- Inject the derivatized solutions into the HPLC system.



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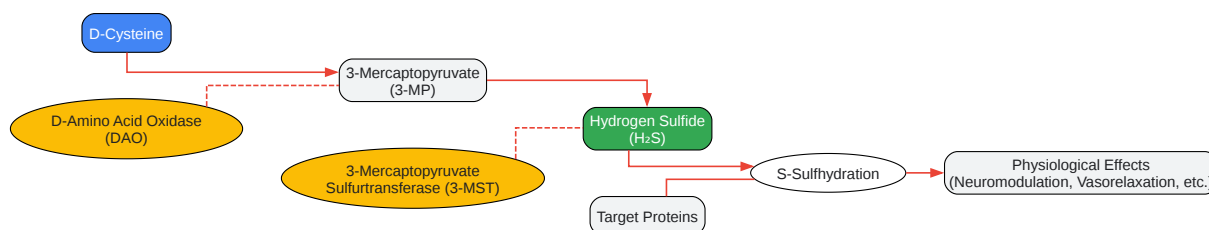
Analytical Workflow for Purity Determination.

Role in Signaling Pathways

While **Methyl D-cysteinate hydrochloride** is primarily used as a synthetic building block, its parent molecule, D-cysteine, has been identified as a signaling molecule, particularly in the mammalian nervous system.[6] One of the key signaling roles of D-cysteine is its involvement in the production of hydrogen sulfide (H₂S), a gaseous signaling molecule.

D-cysteine can be converted to 3-mercaptopyruvate (3-MP) by D-amino acid oxidase (DAO). Subsequently, 3-mercaptopyruvate sulfurtransferase (3-MST) can catalyze the production of H₂S from 3-MP. H₂S, in turn, can modulate various physiological processes through S-

sulfhydrylation of target proteins, influencing functions such as neuromodulation, vasorelaxation, and cytoprotection.



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Simplified Signaling Pathway of D-Cysteine and H₂S Production.

Applications in Drug Development

Methyl D-cysteinate hydrochloride is a valuable intermediate in the synthesis of peptides and peptidomimetics.[7] The incorporation of D-amino acids, such as D-cysteine, into peptide chains can enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic properties. Its applications span various stages of drug development, from lead discovery to the synthesis of active pharmaceutical ingredients (APIs). The thiol group of the cysteine moiety also offers a site for conjugation to other molecules, such as carrier proteins or fluorescent labels.[8]

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